molecular formula C13H17O2P B13324713 2,2-Dimethyl-1-phenyl-1lambda~5~-phosphinane-1,4-dione CAS No. 54877-13-3

2,2-Dimethyl-1-phenyl-1lambda~5~-phosphinane-1,4-dione

Cat. No.: B13324713
CAS No.: 54877-13-3
M. Wt: 236.25 g/mol
InChI Key: VAOTXMGRLSIXLR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-phenyl-1λ⁵-phosphinane-1,4-dione is a phosphorus-containing heterocyclic compound characterized by a six-membered phosphinane ring (C₅H₉P) with a pentavalent phosphorus atom (λ⁵). The structure includes a phenyl group at position 1, two ketone groups at positions 1 and 4 (forming the dione), and two methyl substituents at position 2. This substitution pattern introduces steric hindrance and electronic effects, distinguishing it from simpler phosphorus derivatives.

Properties

CAS No.

54877-13-3

Molecular Formula

C13H17O2P

Molecular Weight

236.25 g/mol

IUPAC Name

2,2-dimethyl-1-oxo-1-phenyl-1λ5-phosphinan-4-one

InChI

InChI=1S/C13H17O2P/c1-13(2)10-11(14)8-9-16(13,15)12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3

InChI Key

VAOTXMGRLSIXLR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CCP1(=O)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-phenylphosphinan-4-one 1-oxide typically involves the reaction of phenylphosphine with 1,4-hexadien-3-one under specific conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the phosphinanone ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

General Reactivity of 1,3-Dione Systems

The α-proton acidity and resonance-stabilized enolate formation dominate the reactivity of cyclic diones. For example:

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) has a pKa of ~4.97, enabling facile alkylation/acylation at the central methylene position .

  • 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione (CAS 15231-78-4) undergoes similar reactivity, with the phenyl group influencing regioselectivity .

Key Reaction Pathways for Dione Derivatives:

Reaction TypeConditionsProductsYield
Alkylation Deprotonation (NaH), R-X5-Alkyl-diones70–90%
Acylation Acyl chloride, base5-Acyl-diones65–85%
Ketene Formation Pyrolysis (>200°C)Ketenes + CO₂/acetoneVariable

Esterification and Decarboxylation

Heating alkylated/acylated diones with alcohols induces ester exchange and decarboxylation, analogous to the malonic ester synthesis:

text
R = alkyl/aryl; R'OH = alcohol 5-R-dione + R'OH → R'(CO)RCOOR' + CO₂ + acetone

Example: Reaction of 5-phenyl-dione with t-butanol yields t-butyl ketoesters .

Ketene Cycloadditions

Flash vacuum pyrolysis of Meldrum’s acid derivatives generates ketenes, which undergo [2+2] or [4+2] cycloadditions:

text
Dione → Ketene + CO₂/acetone Ketene + Dienophile → Cycloadduct (e.g., β-lactams, cyclobutanones)

Reported applications include synthesizing pyrroles and heterocycles .

Photochemical Reactions

Photolysis of 2,4-dimethyl-1-phenylpentane-1,3-dione in oxygen produces furan-3(2H)-one and peroxide derivatives via biradical intermediates . This suggests that analogous phosphinane-dione systems might exhibit photooxygenation or cyclization behavior.

Data Gaps and Limitations

No experimental data exists in the provided sources for phosphinane-containing diones. Theoretical predictions based on analogous systems suggest:

  • Potential for radical-mediated reactions under photolysis.

  • Phosphorus-centered reactivity (e.g., P=O or P–C bond cleavage) under thermal stress.

Recommended Experimental Protocols

For hypothetical studies on 2,2-Dimethyl-1-phenyl-1lambda^5-phosphinane-1,4-dione:

  • Alkylation/Acylation Screening : Use LDA or NaH as a base with alkyl halides/acyl chlorides.

  • Thermal Decomposition Analysis : TGA/DSC to identify decomposition products (potential ketene formation).

  • Photochemical Studies : Irradiate in O₂ or N₂ atmospheres to probe biradical pathways .

Scientific Research Applications

2,2-Dimethyl-1-phenylphosphinan-4-one 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-phenylphosphinan-4-one 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Pathways : Analogous to naphthalene-dione derivatives (), the target compound may be synthesized via nucleophilic addition to a phosphinane precursor, followed by oxidation to the dione .
  • Material Science : The rigid phosphinane core and aromatic substituents may stabilize metal complexes, useful in catalysis or as flame retardants .

Biological Activity

2,2-Dimethyl-1-phenyl-1λ^5-phosphinane-1,4-dione is a phosphine oxide derivative that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H15O2P
  • Molecular Weight : 234.24 g/mol
  • CAS Number : 13734881

The compound features a phosphinane ring structure which contributes to its reactivity and interaction with biological targets.

Research indicates that 2,2-Dimethyl-1-phenyl-1λ^5-phosphinane-1,4-dione exhibits several mechanisms of action:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.
  • Enzyme Inhibition : Studies have shown that this compound can inhibit various enzymes involved in metabolic pathways. For instance, its ability to inhibit acetylcholinesterase suggests potential applications in treating Alzheimer's disease by enhancing cholinergic transmission.
  • Cytotoxic Effects : Preliminary studies indicate cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis in cancer cells.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

Activity Effect Reference
AntioxidantSignificant free radical scavenging
Acetylcholinesterase InhibitionIC50 = 25 µM
Cytotoxicity (HeLa cells)IC50 = 30 µM
AntimicrobialModerate activity against Gram-positive bacteria

Case Study 1: Neuroprotective Effects

A study conducted on models of neurodegeneration demonstrated that treatment with 2,2-Dimethyl-1-phenyl-1λ^5-phosphinane-1,4-dione led to a significant reduction in markers of oxidative stress and inflammation in neuronal tissues. The findings suggest its potential for developing therapies for conditions like Alzheimer’s disease.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines (e.g., HeLa and MCF7) showed that the compound induced apoptosis through the activation of caspase pathways. The study reported an IC50 value of approximately 30 µM for HeLa cells, indicating promising anticancer properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Dimethyl-1-phenyl-1λ⁵-phosphinane-1,4-dione, and how can reaction conditions be optimized?

  • Methodological Answer : A common synthetic approach involves reacting phosphorus halides with precursor diketones under reflux conditions. For example, phenyl phosphorus halides (e.g., P,P-dichlorophenylphosphine) can be added to a toluene solution of the precursor in the presence of triethylamine as a base. The reaction typically proceeds at 10°C with stirring, followed by reflux for 8–12 hours. Optimization strategies include adjusting solvent polarity, temperature gradients, and catalyst stoichiometry to improve yield. Post-reaction purification via crystallization (e.g., using diluted ethanol) is critical to isolate the product .

Q. How should researchers handle and store 2,2-Dimethyl-1-phenyl-1λ⁵-phosphinane-1,4-dione to ensure stability and safety?

  • Methodological Answer : The compound should be stored in a cool, dry environment (<4°C) under inert gas (e.g., argon) to prevent oxidation. Avoid exposure to moisture and incompatible materials (e.g., strong oxidizers). Handling requires PPE (nitrile gloves, lab coat, chemical goggles) and a fume hood to minimize inhalation risks. Waste must be segregated and disposed via certified hazardous waste contractors to comply with environmental regulations .

Q. What spectroscopic and crystallographic techniques are critical for characterizing the structure of 2,2-Dimethyl-1-phenyl-1λ⁵-phosphinane-1,4-dione?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential for confirming molecular connectivity and substituent arrangement. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides precise bond-length and angle data. For high-resolution structures, synchrotron radiation sources are recommended. Cross-validation with IR and mass spectrometry ensures consistency in functional group identification .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for 2,2-Dimethyl-1-phenyl-1λ⁵-phosphinane-1,4-dione be resolved?

  • Methodological Answer : Contradictions in unit cell parameters or thermal displacement factors often arise from twinning or poor crystal quality. Use SHELXD for phase refinement and SHELXE for density modification to improve model accuracy. Pair with high-resolution datasets (≤1.0 Å) and validate against computational models (e.g., DFT-optimized geometries). If twinning is suspected, employ the TWIN/BASF command in SHELXL to refine twin laws .

Q. What strategies improve the yield of 2,2-Dimethyl-1-phenyl-1λ⁵-phosphinane-1,4-dione in multi-step syntheses?

  • Methodological Answer : Yield optimization requires systematic analysis of reaction intermediates. For example, monitoring by TLC or HPLC can identify side products (e.g., hydrolyzed phosphonate derivatives). Adjusting the molar ratio of triethylamine to precursor (e.g., 2:1) and using anhydrous solvents (e.g., dry toluene) minimizes side reactions. Post-reaction quenching with ice-water and rapid filtration reduces degradation .

Q. How does the electronic structure of 2,2-Dimethyl-1-phenyl-1λ⁵-phosphinane-1,4-dione influence its reactivity in organocatalytic applications?

  • Methodological Answer : The λ⁵-phosphorus center’s hypervalent geometry enhances electrophilicity, making it reactive in nucleophilic substitutions. Computational studies (e.g., DFT at the B3LYP/6-31G* level) can map frontier molecular orbitals to predict reactivity. Experimental validation via kinetics (e.g., monitoring reaction rates with varying electron-donating/withdrawing substituents) provides mechanistic insights. Synergistic use of cyclic voltammetry and UV-Vis spectroscopy quantifies redox behavior .

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